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molecular formula C8H5N3O4 B8809371 4-Methyl-3,5-dinitrobenzonitrile

4-Methyl-3,5-dinitrobenzonitrile

Cat. No. B8809371
M. Wt: 207.14 g/mol
InChI Key: XLZYQRLDGGJMDI-UHFFFAOYSA-N
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Patent
US07304084B2

Procedure details

Phosphorus pentachloride (1.082 g) is added over about 30 minutes into a mixture of 4-methyl-3,5-dinitrobenzamide (6) (1.04 g) in acetonitrile (20 mL, 15 g). The mixture is then heated to about 60° C. for about 4 hours. The solution is then cooled to ambient temperature and is slowly added to an ice and water mixture (20 mL). The mixture is cooled to about 5° C., whereupon ammonium hydroxide is added until a pH of about 8 is attained. The product that precipitates is filtered, washed with water (10 mL), and dried to provide 4-methyl-3,5-dinitrobenzonitrile (4) (0.72 g, 75% Yield).
Quantity
1.082 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[CH3:7][C:8]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:11]([C:12]([NH2:14])=O)=[CH:10][C:9]=1[N+:20]([O-:22])=[O:21].O.[OH-].[NH4+]>C(#N)C>[CH3:7][C:8]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:11]([C:12]#[N:14])=[CH:10][C:9]=1[N+:20]([O-:22])=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
1.082 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
1.04 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled to ambient temperature
ADDITION
Type
ADDITION
Details
is added until a pH of about 8
CUSTOM
Type
CUSTOM
Details
The product that precipitates
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water (10 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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